trans-N-Boc-1,4-cyclohexanediamine

V1A Receptor Antagonist Pharmaceutical Intermediate Oral Bioavailability

Choose trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8) for its unalterable trans stereochemistry—essential for constructing V1A receptor antagonists with optimized oral bioavailability. Unlike cis-isomers or acyclic analogs, this Boc-protected chiral diamine enforces a rigid, extended conformation that enhances target selectivity and metabolic stability. Stock is available for immediate research sourcing; order now to advance your drug discovery pipeline.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 177906-48-8
Cat. No. B041423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-N-Boc-1,4-cyclohexanediamine
CAS177906-48-8
Synonymstrans-tert-Butyl 4-Aminocyclohexylcarbamate;  1,1-Dimethylethyl (trans-4-aminocyclohexyl)carbamate;  N-(trans-4-Aminocyclohexyl)carbamic Acid 1,1-Dimethylethyl Ester;  N-Boc-trans-1,4-cyclohexanediamine;  N-tert-Butoxycarbonyl trans-1,4-cyclohexanediamin
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)N
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)
InChIKeyFEYLUKDSKVSMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8): Key Intermediate for V1A Antagonists and Chiral Synthesis


trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8), also known as tert-butyl N-(trans-4-aminocyclohexyl)carbamate, is a mono-Boc-protected chiral diamine . This heterocyclic chiral organic amine features a cyclohexane ring with two amine functionalities at the 1 and 4 positions in a trans stereochemical arrangement, where one amine is protected by a tert-butyloxycarbonyl (Boc) group and the other remains free . Its dual-functionality makes it a valuable building block in pharmaceutical synthesis and asymmetric catalysis [1].

Why Generic Substitution Fails: The Conformational and Functional Demands of trans-N-Boc-1,4-cyclohexanediamine


Direct substitution of trans-N-Boc-1,4-cyclohexanediamine with its cis-isomer or acyclic analogs is not a trivial procurement decision; it fundamentally alters the spatial and conformational properties of the final target molecule [1]. The trans-stereochemistry enforces a specific, extended three-dimensional arrangement that is critical for fitting into drug targets like the V1A receptor . The cis-isomer (CAS 247570-24-7) presents amine groups in a different orientation, resulting in distinct steric and electronic properties that would likely lead to divergent biological activity and physicochemical characteristics [2]. Similarly, acyclic analogs like N-Boc-1,4-butanediamine lack the rigid cyclohexane core, which eliminates conformational constraint and can negatively impact the selectivity and metabolic stability of the final drug candidate .

trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8): Quantified Differentiation in Synthesis and Application


trans-N-Boc-1,4-cyclohexanediamine: A Critical Intermediate for Orally Bioavailable V1A Antagonists

This compound has been specifically utilized as a key intermediate in the synthesis of orally bioavailable and selective V1A receptor antagonists . Its rigid trans-cyclohexane core and protected amine group enable the introduction of critical conformational constraints into the final drug molecule, a feature not replicable with flexible, acyclic linkers like N-Boc-1,3-propanediamine or N-Boc-1,4-butanediamine . This application is documented in the peer-reviewed literature, providing a clear differentiation in its utility for developing drug candidates with optimized pharmacokinetic (PK) properties for oral delivery .

V1A Receptor Antagonist Pharmaceutical Intermediate Oral Bioavailability

Comparison of trans- vs. cis-N-Boc-1,4-cyclohexanediamine: Spatial Orientation and Solubility Profiles

The trans- and cis-isomers of N-Boc-1,4-cyclohexanediamine exhibit key physical and chemical differences that directly impact their handling and application in synthesis [1]. The trans-isomer (CAS 177906-48-8) is a solid with a melting point of 78-80°C and is slightly soluble in water but soluble in organic solvents like methanol and ethyl acetate . In contrast, the cis-isomer (CAS 247570-24-7), while sharing the same molecular formula, exhibits different solubility characteristics and is used in distinct applications [2]. These differences stem from their unique spatial arrangements, which influence their solid-state packing and interaction with solvents [1]. Choosing the incorrect isomer could lead to unexpected solubility issues during a reaction or purification process.

Stereoisomer Comparison Solubility Profile Structural Isomer

Synthesis of trans-N-Boc-1,4-cyclohexanediamine: A Reproducible 86% Yield

A well-defined and reproducible synthetic protocol for trans-N-Boc-1,4-cyclohexanediamine is documented in the literature and patents, providing a reliable basis for both laboratory and potential scale-up production . The reaction of (1r,4r)-cyclohexane-1,4-diamine with di-tert-butyl dicarbonate (Boc2O) in methanol yields the target mono-protected compound with a reported yield of 86% . In contrast, the synthesis of its cis-isomer (CAS 247570-24-7) or acyclic analogs may require different starting materials, catalysts, or purification methods, leading to different yield profiles and cost structures [1]. This established and efficient route translates to a more predictable cost-of-goods and supply chain reliability for the trans-isomer.

Synthesis Protocol Reaction Yield Process Reproducibility

Primary Application Scenarios for trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8)


Synthesis of Orally Bioavailable V1A Receptor Antagonists

As a critical intermediate, this compound is used to introduce a rigid, trans-configured spacer into the structure of V1A receptor antagonists. This specific stereochemistry and rigidity are crucial for optimizing pharmacokinetic properties, particularly oral bioavailability, as documented in peer-reviewed literature [1]. Substituting this with a cis-isomer or a flexible acyclic linker would result in a different molecular conformation, likely compromising target affinity, selectivity, and bioavailability .

Asymmetric Catalysis and Chiral Ligand Design

The compound's inherent trans-stereochemistry serves as a valuable chiral scaffold for designing ligands in asymmetric catalysis [1]. The free amine can be functionalized to create novel catalysts with defined three-dimensional environments around the metal center, potentially leading to improved enantioselectivity in reactions. This application leverages the specific spatial arrangement of the trans-isomer, which cannot be replicated by its cis counterpart.

Conformationally Constrained Peptide Mimetics

In medicinal chemistry, the trans-1,4-cyclohexanediamine core is used to replace flexible peptide linkers with a rigid, cyclic scaffold. This strategy, often referred to as conformational constraint, can improve a drug candidate's metabolic stability, cell permeability, and target selectivity by pre-organizing the molecule into its bioactive conformation [1]. The trans-isomer's specific geometry is essential for achieving the desired spatial orientation of pharmacophores .

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